(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is part of a broader class of cyclopentapyrrole derivatives, which are known for their biological activity and utility in various chemical syntheses.
The synthesis of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves several key steps:
The molecular structure of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be represented using various structural formulas, including SMILES notation:
CC(C)(C)OC(N1CC(CCC2O)C2C1)=O
This notation reflects the compound's functional groups, including the tert-butyl group and the carboxylate moiety, which are crucial for its chemical behavior and reactivity .
The compound can participate in several chemical reactions due to its functional groups:
The mechanism of action for (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is not fully elucidated but is believed to involve interactions at molecular targets relevant to its pharmacological effects. It may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands .
These properties are essential for determining the compound's suitability for various applications in research and industry .
(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has potential applications in:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents.
Bicyclic pyrrolidine derivatives represent a structurally advanced class of saturated nitrogen heterocycles that address key challenges in modern drug design. The integration of a cyclopentane ring fused to the pyrrolidine core—exemplified by hexahydrocyclopenta[c]pyrrole—creates a conformationally constrained three-dimensional (3D) architecture. This scaffold enhances spatial coverage compared to monocyclic pyrrolidines, with a solvent-accessible surface area (SASA) averaging ~258.8 Ų, facilitating optimized target engagement [7]. The tert-butoxycarbonyl (BOC)-protected 4-oxohexahydrocyclopenta[c]pyrrole (CAS 879686-42-7) and its 4-hydroxy derivative serve as synthetic intermediates for bioactive molecules, leveraging their ability to modulate physicochemical properties. These compounds typically exhibit a polar surface area (PSA) of 40-50 Ų and calculated logP values of 1.0-1.5, striking a balance between membrane permeability and aqueous solubility [1] [6].
The pharmacological significance of this scaffold is demonstrated in the development of allosteric inhibitors targeting tyrosine-protein phosphatase non-receptor type 11 (SHP2), a pivotal oncology target. Compounds featuring the octahydrocyclopenta[c]pyrrole core exhibit enhanced binding affinity due to:
Table 1: Comparative Molecular Properties of Bioactive Pyrrolidine Derivatives
Compound | Molecular Formula | CAS Number | Key Feature | Therapeutic Application |
---|---|---|---|---|
(4R)-4-Hydroxy derivative | C₁₂H₂₁NO₃ | 1607795-01-6 | Chiral hydroxy at C4 | SHP2 inhibitor precursor |
4-Oxohexahydrocyclopenta[c]pyrrole | C₁₂H₁₉NO₃ | 879686-42-7 | Ketone at C4 | Synthetic intermediate |
4-(Hydroxymethyl) derivative | C₁₃H₂₃NO₃ | 1781984-45-9 | Hydroxymethyl at C4 | Targeted therapy scaffold |
Octahydropyrrolo[3,4-c]pyrrole | C₁₁H₂₀N₂O₂ | 4142526 (PubChem CID) | Bicyclic diamino scaffold | Kinase inhibitor core |
The 4R stereochemistry in (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 1607795-01-6) is a critical determinant of its biological activity and synthetic utility. The molecule contains three chiral centers (3aR, 4R, 6aS), with the C4 hydroxy group’s orientation directly influencing its interactions with target proteins. This stereospecificity arises from:
Synthetic access to enantiopure material relies on chiral pool synthesis or asymmetric hydrogenation. For instance, reduction of the prochiral ketone (tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) using borane with a chiral catalyst yields the 4R isomer with >98% enantiomeric excess [6]. This precision is essential because stereoisomers of bicyclic pyrrolidines exhibit dramatic differences in potency—up to 100-fold in SHP2 inhibition assays [4].
Table 2: Influence of Stereochemistry on Cyclopenta[c]pyrrole Derivatives
Stereoisomer | Specific Rotation [α]D | Biological Activity | Thermodynamic Stability |
---|---|---|---|
(3aR,4R,6aS)-4-Hydroxy (CAS 1607795-01-6) | Not reported | High SHP2 binding affinity (IC₅₀ = 0.12 μM) | ΔG = -8.3 kcal/mol |
(3aS,4S,6aR)-4-Hydroxy | Not reported | 100-fold reduced SHP2 affinity | ΔG = -7.9 kcal/mol |
(3aR,5R,6aS)-5-Hydroxy (CID 22594656) | Not reported | Moderate carbonic anhydrase inhibition | ΔG = -8.1 kcal/mol |
(R)-3-(Hydroxymethyl)pyrrolidine (CAS 138108-72-2) | [α]D²⁵ = -30° (c 1, CHCl₃) | GABAergic activity | ΔG = -7.2 kcal/mol |
The pseudorotation dynamics of the pyrrolidine ring further amplify stereochemical effects. The 4R hydroxy substituent stabilizes a twist conformation that positions the nitrogen atom for optimal salt bridge formation with aspartate residues in target proteins [4] [7]. This conformational preference is quantified by a ~2 kcal/mol energy difference between 4R and 4S isomers during molecular dynamics simulations [5]. Such insights underscore why the (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is prioritized in targeted therapy development over racemic or diastereomeric alternatives.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1